

EPZ020411 Hydrochloride: A Technical Guide to its Role in Gene Expression

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Compound of Interest

Compound Name: EPZ020411 hydrochloride

Cat. No.: B1494367

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Abstract

EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a significant role in transcriptional regulation. Dysregulation of PRMT6 activity has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of EPZ020411, its mechanism of action, and its impact on gene expression, with a focus on its role in cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Protein arginine methylation is a crucial post-translational modification that modulates a wide array of cellular processes, including signal transduction, RNA processing, and the regulation of gene expression.^[1] The Protein Arginine Methyltransferase (PRMT) family of enzymes is responsible for catalyzing this modification. PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues, most notably histone H3 at arginine 2 (H3R2me2a).^[1] This mark is predominantly associated with transcriptional repression.^[1]

EPZ020411 has emerged as a first-in-class tool compound for studying the biological functions of PRMT6.^[1] Its high potency and selectivity allow for the precise interrogation of PRMT6-

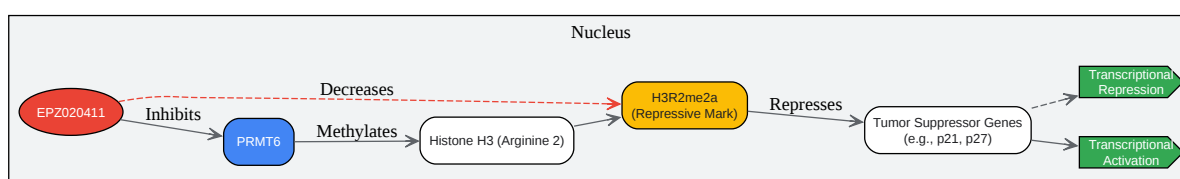
mediated pathways. This guide will delve into the molecular mechanisms through which EPZ020411 exerts its effects on gene expression, with a particular focus on its potential as a therapeutic agent in oncology.

Mechanism of Action

EPZ020411 is a selective inhibitor of PRMT6.[2] It functions by competing with the enzyme's substrate, thereby preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on target proteins. The primary molecular consequence of PRMT6 inhibition by EPZ020411 is a dose-dependent decrease in the levels of asymmetric dimethylarginine marks, particularly H3R2me2a.[2]

Signaling Pathway

The inhibition of PRMT6 by EPZ020411 leads to a cascade of downstream effects on gene expression. PRMT6-mediated H3R2me2a is known to be a repressive histone mark that can antagonize the activating H3K4me3 mark.[1] By reducing H3R2me2a levels, EPZ020411 can lead to the reactivation of tumor suppressor genes that are silenced by PRMT6.



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Mechanism of EPZ020411 Action

Quantitative Data

The following tables summarize the key quantitative data for **EPZ020411 hydrochloride**.

Table 1: In Vitro Potency and Selectivity

Target	IC50 (nM)	Assay Type	Reference
PRMT6	10	Biochemical	[2]
PRMT1	119	Biochemical	[2]
PRMT8	223	Biochemical	[2]

Table 2: Cellular Activity

Cell Line	IC50 (μM)	Assay	Duration	Reference
A375	0.634	H3R2 Methylation	24 hours	[2]

Table 3: Pharmacokinetic Parameters in Rats

Parameter	Value	Route	Dose	Reference
Clearance	19.7 ± 1.0 mL/min/kg	IV	1 mg/kg	MedChemExpress
Volume of Distribution (Vss)	11.1 ± 1.6 L/kg	IV	1 mg/kg	MedChemExpress
Half-life (t1/2)	8.54 ± 1.43 h	IV	1 mg/kg	MedChemExpress
Half-life (t1/2)	9.19 ± 1.60 h	SC	5 mg/kg	MedChemExpress

Role in Gene Expression

Inhibition of PRMT6 by EPZ020411 has been shown to upregulate the expression of key tumor suppressor genes, including p21 (CDKN1A) and p27 (Kip1). These proteins are critical regulators of the cell cycle, and their increased expression can lead to cell cycle arrest and inhibition of tumor growth.

Upregulation of p21 and p27

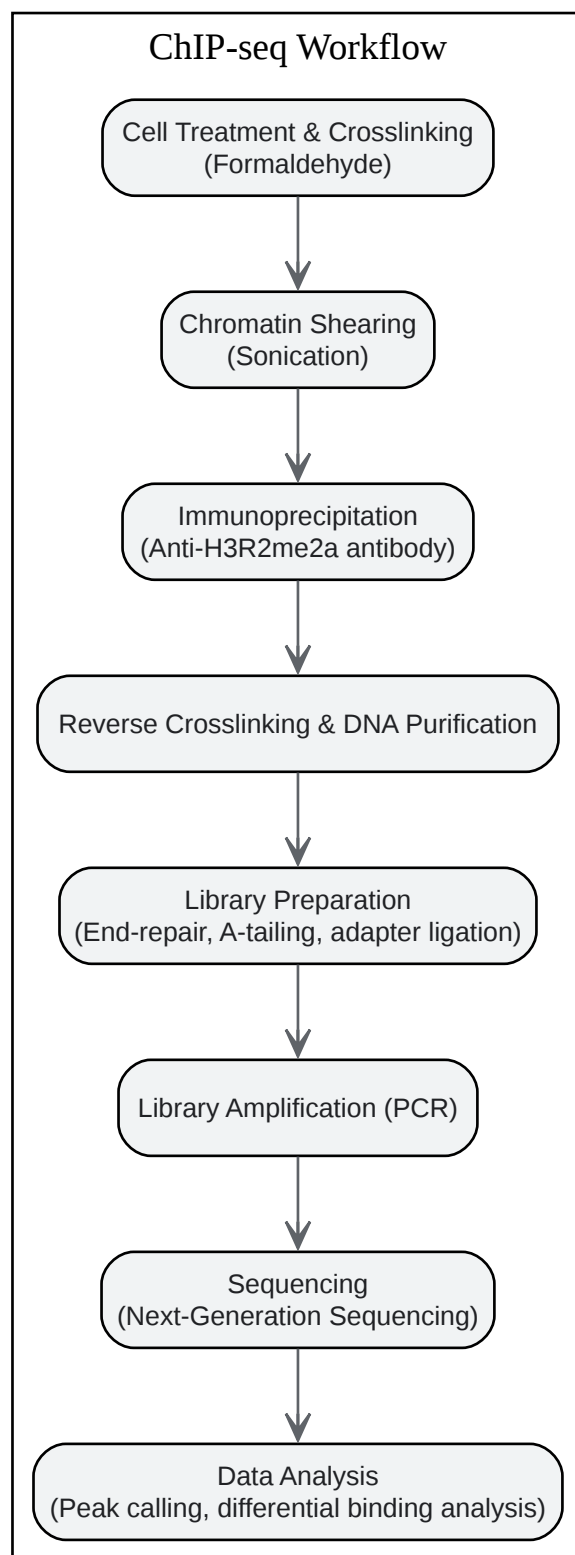
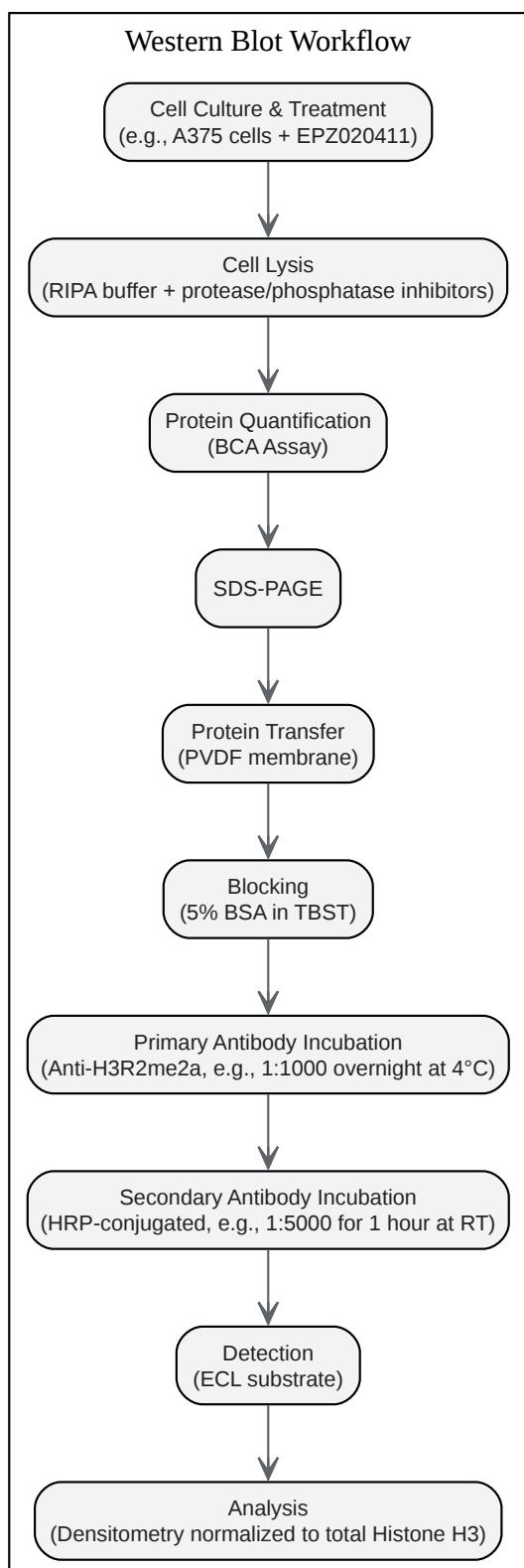
Studies have demonstrated that knockdown of PRMT6 leads to the upregulation of p21 and p27. While specific fold-change data for EPZ020411 is still emerging, the mechanism of action strongly suggests a similar effect. The reactivation of these genes is a key downstream consequence of the reduction in the repressive H3R2me2a mark on their promoter regions.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of EPZ020411.

Western Blot for H3R2me2a

This protocol is designed to assess the effect of EPZ020411 on the levels of asymmetrically dimethylated histone H3 at arginine 2.



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